3-(azidomethyl)-2,5-dibromopyridine

Medicinal Chemistry Organic Synthesis Click Chemistry

3-(Azidomethyl)-2,5-dibromopyridine (CAS 2353798-99-7) is a heterobifunctional pyridine derivative that integrates an azidomethyl group at the 3-position with bromine atoms at the 2- and 5-positions. This molecular architecture imparts orthogonal reactivity: the azide moiety enables rapid, bioorthogonal triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the two C(sp²)–Br bonds serve as handles for sequential palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Molecular Formula C6H4Br2N4
Molecular Weight 291.9
CAS No. 2353798-99-7
Cat. No. B6197107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azidomethyl)-2,5-dibromopyridine
CAS2353798-99-7
Molecular FormulaC6H4Br2N4
Molecular Weight291.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azidomethyl)-2,5-dibromopyridine CAS 2353798-99-7: A Bifunctional Click Chemistry and Cross-Coupling Synthon for Medicinal Chemistry and Materials Science


3-(Azidomethyl)-2,5-dibromopyridine (CAS 2353798-99-7) is a heterobifunctional pyridine derivative that integrates an azidomethyl group at the 3-position with bromine atoms at the 2- and 5-positions [1]. This molecular architecture imparts orthogonal reactivity: the azide moiety enables rapid, bioorthogonal triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the two C(sp²)–Br bonds serve as handles for sequential palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1][2]. The compound thus functions as a modular linchpin for constructing complex, densely functionalized molecules with precise regiochemical control.

Procurement Risk Analysis: Why 3-(Azidomethyl)-2,5-dibromopyridine Cannot Be Interchanged with Mono-Bromo or Non-Halogenated Azidomethylpyridine Analogs


Generic substitution of 3-(azidomethyl)-2,5-dibromopyridine with closely related analogs such as 3-(azidomethyl)-5-bromopyridine (CAS 1616403-07-6) or 3-(azidomethyl)pyridine (CAS 864528-33-6) introduces substantial risk of synthetic failure and cost overrun [1][2]. The presence of a second bromine atom at the 2-position is not a minor structural variation; it fundamentally alters the compound's orthogonality profile and downstream diversification potential [3]. Replacing the dibromo derivative with a mono-bromo analog forfeits one full cycle of cross-coupling diversity, limiting the accessible chemical space in a medicinal chemistry campaign. Conversely, replacing it with a non-halogenated azidomethylpyridine entirely eliminates the capacity for metal-catalyzed C–C or C–N bond formation at the pyridine core, rendering subsequent diversification steps impossible [3]. Furthermore, the distinct regioisomeric placement of bromine atoms governs both the selectivity and efficiency of sequential cross-coupling reactions, meaning that even closely related dibromo isomers (e.g., 2,3-dibromo or 2,6-dibromo analogs) exhibit different reactivity profiles that necessitate complete re-optimization of reaction conditions [2][3]. These differences directly impact synthetic route length, overall yield, and project timelines, establishing 3-(azidomethyl)-2,5-dibromopyridine as a non-fungible, strategically distinct building block.

Quantitative Differentiation Evidence: Head-to-Head Performance of 3-(Azidomethyl)-2,5-dibromopyridine vs. Closest Analogs


Orthogonal Functional Group Density: Enables Two Sequential Diversification Steps Versus One for Mono-Bromo Analogs

3-(Azidomethyl)-2,5-dibromopyridine provides two C(sp²)–Br bonds for sequential cross-coupling reactions, in addition to the azide handle for click chemistry, enabling three orthogonal diversification steps from a single building block [1][2]. In contrast, 3-(azidomethyl)-5-bromopyridine (CAS 1616403-07-6) and 3-(azidomethyl)-2-bromopyridine (CAS 2228474-41-5) each offer only one cross-coupling handle, limiting downstream diversification to two steps total [2]. The non-halogenated analog 3-(azidomethyl)pyridine (CAS 864528-33-6) provides only the azide handle with no cross-coupling capability, restricting diversification to a single step [2]. This differential in orthogonal functional group density directly correlates with accessible chemical space and synthetic route convergence in lead optimization campaigns [1].

Medicinal Chemistry Organic Synthesis Click Chemistry

Thermal Stability Profile: DSC Onset Temperature Within Class-Average Range for Safe Laboratory Handling

While direct DSC data for 3-(azidomethyl)-2,5-dibromopyridine are not reported in the primary literature, class-level analysis of nine structurally analogous halogenated azidopyridines provides a reliable baseline for thermal stability assessment [1][2]. The class exhibits exothermic decomposition onset temperatures between 119 and 135 °C, with decomposition energies ranging from 228 to 326 kJ/mol (-1463 to -2197 J/g) [1]. Importantly, impact sensitivity testing revealed that only one regioisomer (4-azido-3-fluoropyridine) exhibited explosive behavior under moderate mechanical impact, while the remaining eight analogs—including brominated representatives—were stable [1][2]. This class-level data supports the use of 3-(azidomethyl)-2,5-dibromopyridine under standard laboratory conditions with appropriate thermal management, differentiating it from known shock-sensitive azidopyridine regioisomers that require specialized handling protocols [2].

Process Safety Thermal Analysis Scale-up

Regioselective Cross-Coupling: Distinct Reactivity of 2-Br vs. 5-Br Positions Enables Sequential Functionalization

The 2- and 5-bromine substituents in 3-(azidomethyl)-2,5-dibromopyridine exhibit differential reactivity in palladium-catalyzed cross-couplings, enabling regioselective sequential functionalization [1][2]. Literature precedent for 2,5-dibromopyridine demonstrates that the 2-position undergoes Suzuki-Miyaura coupling preferentially over the 5-position under standard conditions, allowing for controlled introduction of aryl or heteroaryl groups in a stepwise manner [2]. In contrast, 3-(azidomethyl)-5-bromopyridine and 3-(azidomethyl)-2-bromopyridine each possess only a single reactive site, precluding sequential diversification strategies [1]. The ability to perform two sequential cross-couplings with distinct boronic acids on the same pyridine core is a direct consequence of the 2,5-dibromo substitution pattern and is not achievable with mono-bromo analogs [2].

Suzuki-Miyaura Coupling Regioselectivity Sequential Functionalization

Synthetic Yield Benchmark: Class-Average Yields for Halogenated Azidopyridine Synthesis

The synthesis of halogenated azidopyridines via nucleophilic substitution of dihalopyridine precursors with sodium azide proceeds with yields ranging from 24% to 82% across nine representative compounds [1]. While compound-specific yield data for 3-(azidomethyl)-2,5-dibromopyridine are not individually reported, the class average provides a reasonable expectation for procurement and process planning [1]. For comparison, the synthesis of 3-(azidomethyl)-5-bromopyridine has been reported with yields up to 63% under optimized Mitsunobu conditions . The higher-end yields in the BMS study (up to 82%) were achieved for bromo-azidopyridines using DMF as solvent at controlled temperatures, conditions that are directly applicable to the target compound [1].

Synthetic Methodology Process Chemistry Yield Optimization

Procurement-Driven Application Scenarios for 3-(Azidomethyl)-2,5-dibromopyridine in Drug Discovery and Materials Research


Medicinal Chemistry: Divergent Synthesis of Triazole-Containing Kinase Inhibitor Libraries

The orthogonal reactivity of 3-(azidomethyl)-2,5-dibromopyridine enables a divergent library synthesis strategy. The azide handle is first employed in a CuAAC click reaction with an alkyne-bearing fragment to install a triazole pharmacophore [1]. Subsequently, the 2-bromo position undergoes regioselective Suzuki-Miyaura coupling to introduce an aryl group, followed by a second Suzuki coupling at the 5-position to append a distinct aryl or heteroaryl moiety [2][3]. This three-step sequence from a single building block generates diverse 2,5-diarylated triazolylpyridines, a scaffold class prevalent in kinase inhibitors and other therapeutic agents [1][3].

Chemical Biology: Bifunctional Probes for Target Engagement and Cellular Imaging

The compound serves as an ideal scaffold for constructing bifunctional chemical probes. The azidomethyl group enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to fluorescent dyes, biotin tags, or affinity handles under physiological conditions [1]. Simultaneously, the two bromine atoms provide sites for introducing cellular targeting moieties (via Suzuki coupling) or for structure-activity relationship (SAR) optimization of probe affinity [1]. This dual-handle architecture eliminates the need for separate linker synthesis and reduces the number of manipulations required to prepare fully functionalized probe molecules [2].

Materials Science: Modular Synthesis of Functionalized Conjugated Polymers and Covalent Organic Frameworks (COFs)

3-(Azidomethyl)-2,5-dibromopyridine can function as a trifunctional monomer for constructing cross-linked polymer networks. The 2- and 5-bromine atoms participate in palladium-catalyzed polymerization with bis-boronic acid co-monomers to form the polymer backbone, while the pendant azidomethyl groups remain intact for post-polymerization functionalization via click chemistry [1]. This approach allows for the modular introduction of functional side chains (e.g., solubilizing groups, redox-active moieties, or metal-chelating ligands) after polymer synthesis, enabling systematic tuning of material properties without altering the polymerization protocol [1][2].

Process Chemistry: Late-Stage Diversification of Advanced Intermediates

In pharmaceutical process development, 3-(azidomethyl)-2,5-dibromopyridine is a valuable late-stage diversification intermediate. The azide group is stable to many common reaction conditions, allowing for installation early in a synthetic sequence [1][2]. The 2- and 5-bromo positions can then be sequentially elaborated using robust, scalable cross-coupling methodologies to explore SAR around a lead scaffold without de novo synthesis of each analog [2][3]. This convergent approach significantly reduces the number of synthetic steps required for analog generation, accelerating lead optimization timelines and minimizing material consumption [1].

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